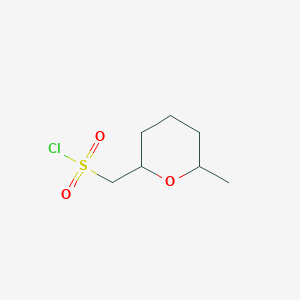
(6-Methyloxan-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyloxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S It is a derivative of oxane (tetrahydropyran) and features a methanesulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyloxan-2-yl)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methyloxan-2-ol, which is commercially available or can be prepared from 6-methyl-2-hexanol through cyclization.
Sulfonylation: The hydroxyl group of 6-methyloxan-2-ol is converted to a methanesulfonyl chloride group using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of safer and more efficient reagents and solvents is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyloxan-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (6-Methyloxan-2-yl)methanesulfonyl chloride is used as a sulfonylating agent to introduce the methanesulfonyl group into various substrates. This modification can enhance the reactivity and stability of the resulting compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the materials science industry, this compound is used in the synthesis of specialty polymers and resins
Wirkmechanismus
The mechanism by which (6-Methyloxan-2-yl)methanesulfonyl chloride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonic acid derivatives. These modifications can alter the biological activity of the target molecules, leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but lacks the oxane ring structure.
(4-Methyloxan-2-yl)methanesulfonyl Chloride: A structural isomer with the methyl group at a different position on the oxane ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride with a toluene ring instead of an oxane ring.
Uniqueness
(6-Methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxane ring, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H13ClO3S |
|---|---|
Molekulargewicht |
212.70 g/mol |
IUPAC-Name |
(6-methyloxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
XFTNCRHZKGENJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(O1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


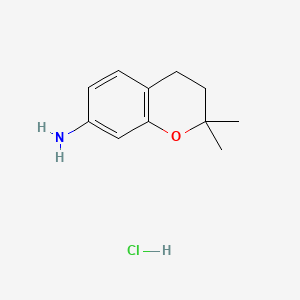

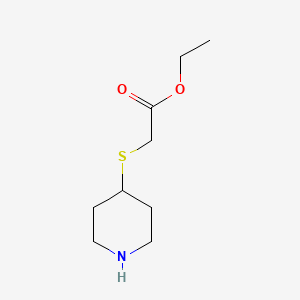
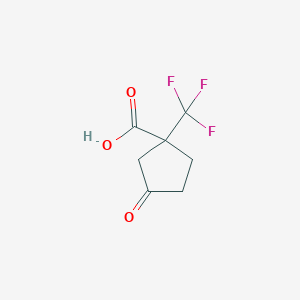
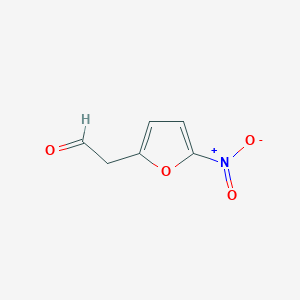
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
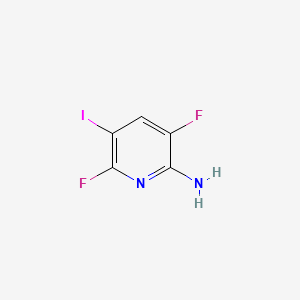
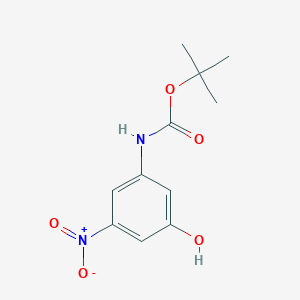

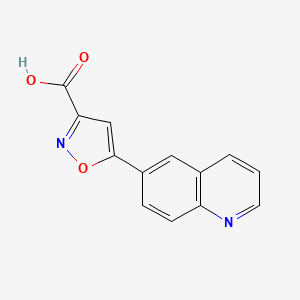

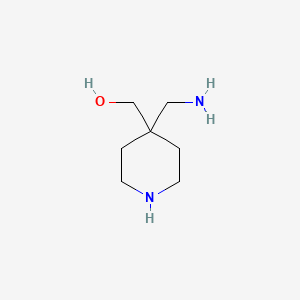
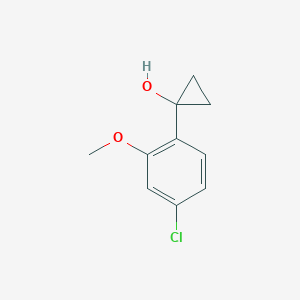
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)
